molecular formula C8H7FN2O6S B13940116 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene

Katalognummer: B13940116
Molekulargewicht: 278.22 g/mol
InChI-Schlüssel: YVQUYHQESXZPMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene is an organic compound characterized by the presence of ethylsulfonyl, fluoro, and dinitro functional groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.

Analyse Chemischer Reaktionen

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems .

Vergleich Mit ähnlichen Verbindungen

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-5-fluoro-2,4-dinitrobenzene: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    1-(Ethylsulfonyl)-2,4-dinitrobenzene: Lacks the fluoro group, which may affect its reactivity and applications.

    1-(Ethylsulfonyl)-5-chloro-2,4-dinitrobenzene: Contains a chloro group instead of fluoro, leading to different chemical properties and reactivity . The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C8H7FN2O6S

Molekulargewicht

278.22 g/mol

IUPAC-Name

1-ethylsulfonyl-5-fluoro-2,4-dinitrobenzene

InChI

InChI=1S/C8H7FN2O6S/c1-2-18(16,17)8-3-5(9)6(10(12)13)4-7(8)11(14)15/h3-4H,2H2,1H3

InChI-Schlüssel

YVQUYHQESXZPMU-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.